Cas no 67227-56-9 (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol)

67227-56-9 structure
Nome del prodotto:6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Fenoldopam
- Fenoldopam hydrochloride
- FENOLDOPAM MESYLATE
- SKF 82526
- (r)-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1h-3
- 2,3,4,5-tetrahydro-6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzoazepine
- 6-CHLORO-2,3,4,5-TETRAHYDRO-1-(4-HYDROXYPHENYL)-1H-3-BENZAZEPINE-7,8-DIOL MESYLATE
- 6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- 6-chloro-7,8-dihydroxy-1-(p-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- Corlopam
- CORLOPAM MESYLATE
- SKF-82526
- (R)-6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol
- 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- AB00698256-13
- HY-B0735
- Biomol-NT_000042
- L000254
- Q2357007
- PDSP2_001645
- 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;mesylic acid
- INU8H2KAWG
- SCHEMBL13287212
- DTXCID8023896
- HMS3715H14
- SK&F-82526
- DTXSID0043896
- NCGC00015444-06
- HMS3742O09
- FENOLDOPAM [MI]
- 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- SK-82526
- NS00014332
- AB00698256_16
- CHEMBL588
- Fenoldopam [INN:BAN]
- SCHEMBL34250
- C01CA19
- CCG-204646
- 1092382-99-4
- GTPL939
- SK-82526-J
- Carlacor
- 67227-56-9
- NCGC00015444-03
- BRD-A50684349-001-01-5
- BPBio1_001265
- CHEBI:5002
- BRD-A50684349-003-01-1
- Fenoldopam (INN)
- UNII-INU8H2KAWG
- FENOLDOPAM [INN]
- SDCCGSBI-0050539.P002
- MLS001401388
- DB00800
- NCGC00025246-03
- SMR000469190
- cid_49659
- AB00698256-15
- CAS-67227-56-9
- 9-chloranyl-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid
- Fenoldopamum
- C07693
- 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-
- Carlacor (TN)
- NCGC00015444-07
- NCGC00025246-02
- FENOLDOPAM [VANDF]
- FT-0641107
- FENOLDOPAM [WHO-DD]
- Tox21_110152
- D07946
- AKOS015906543
- Fenoldopamum [Latin]
- BDBM60917
- HMS2090G16
- PDSP1_001661
- Fenoldopamum (Latin)
- NCGC00015444-17
- Lopac0_000556
- NCGC00015444-04
- NCGC00015444-05
- Tox21_110152_1
- EN300-119508
- DB-054998
- BRD-A50684349-003-02-9
- BRD-A50684349-066-11-7
-
- MDL: MFCD00865806
- Inchi: 1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1
- Chiave InChI: TVURRHSHRRELCG-UHFFFAOYSA-N
- Sorrisi: OC1=C(O)C=C2C(C3=CC=C(O)C=C3)CNCCC2=C1Cl
Proprietà calcolate
- Massa esatta: 305.08200
- Massa monoisotopica: 305.081871
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 1
- Complessità: 348
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 72.7
- XLogP3: niente
- Conta Tautomer: 202
Proprietà sperimentali
- Densità: 1.38
- Punto di fusione: 210-214°C
- Punto di ebollizione: 522.6±50.0°C at 760 mmHg
- Punto di infiammabilità: 269.9 °C
- Solubilità: DMSO: >12 mg/mL
- PSA: 72.72000
- LogP: 3.06320
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H302; H317; H319; H334
- Dichiarazione di avvertimento: P261; P264; P270; P272; P280; P285; P301+P312; P302+P352; P304+P341; P305+P351+P338; P321; P330; P333+P313; P337+P313; P342+P311; P363; P501
- WGK Germania:3
- Codice categoria di pericolo: R22;R36;R42/43
- Istruzioni di sicurezza: S22-S26-S36/37/39
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
- Frasi di rischio:R22; R36; R42/43
- Termine di sicurezza:S22;S26;S36/37/39
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119508-0.05g |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 0.05g |
$251.0 | 2023-02-18 | ||
Enamine | EN300-119508-0.5g |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 0.5g |
$840.0 | 2023-02-18 | ||
eNovation Chemicals LLC | Y1261647-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 10mg |
$265 | 2024-06-07 | |
Enamine | EBC-26557-30mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 30mg |
$121.0 | 2023-10-03 | |
1PlusChem | 1P005QJZ-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98% (HPLC) powder | 10mg |
$165.00 | 2025-02-21 | |
Enamine | EBC-26557-5mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 5mg |
$67.0 | 2023-10-03 | |
A2B Chem LLC | AC66895-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98 | 10mg |
$99.00 | 2024-04-19 | |
Enamine | EBC-26557-25mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 25mg |
$113.0 | 2023-10-03 | |
eNovation Chemicals LLC | Y1261647-25mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 25mg |
$485 | 2025-02-20 | |
eNovation Chemicals LLC | Y1261647-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 10mg |
$265 | 2025-02-20 |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Letteratura correlata
-
Xiao-Yu Zhang,Yin Wei,Min Shi Org. Biomol. Chem. 2017 15 9616
-
Sunliang Cui,Yan Zhang,Dahai Wang,Qifan Wu Chem. Sci. 2013 4 3912
-
3. Chiral discrimination in capillary electrophoresis using novel anionic surfactants related to cysteineVern de Biasi,John Senior,Janusz A. Zukowski,R. Curtis Haltiwanger,Drake S. Eggleston,Patrick Camilleri J. Chem. Soc. Chem. Commun. 1995 1575
-
Qingzhi Zhang,Agnieszka Kulczynska,David J. Webb,Ian L. Megson,Nigel P. Botting Chem. Commun. 2013 49 1389
-
D. M. Wallworth,T. E. Beesley,D. W. Armstrong,Robin Whelpton,Dennis G. Buckley,Jeffrey J. Richards,Michael L. Webb,David M. Goodall,Melanie J. Riley,Zecai Wu,Ian D. Wilson,Gaoyuan Liu,David M. Goodall,John S. Loran Anal. Proc. 1992 29 247
67227-56-9 (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) Prodotti correlati
- 2228596-27-6(3-(2,3-dihydroxyphenyl)-2-methoxy-3-methylbutanoic acid)
- 912759-43-4(2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide)
- 361343-66-0(1-(3,5-dimethylpyrazol-1-yl)propan-2-one)
- 1784649-37-1(4-(diethylamino)-3,3-difluorobutanoic acid)
- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)
- 2044684-23-1((3-fluoro-4-methoxy-2-methylphenyl)boronic acid)
- 2098036-36-1(3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2459375-76-7(1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate)
- 1368701-26-1(2-(3,4-dimethylphenyl)propan-2-yl(methyl)amine)
- 2309469-09-6(2-{[5-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]azocan-5-yl]oxy}acetic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
